5‑yl Regioisomer Confers Superior ALK5 Kinase Inhibitory Potency in Derived Imidazoles Compared to Thieno‑Pyridine Analogs
The benzo[c][1,2,5]thiadiazol‑5‑yl scaffold is a critical structural determinant for potent ALK5 kinase inhibition. In a head‑to‑head evaluation of imidazole derivatives, the most active compound containing the 5‑yl‑BTD motif (14c) achieved an IC₅₀ of 0.008 μM against ALK5, which is 16.1‑fold and 1.8‑fold more potent than the clinical controls LY‑2157299 (IC₅₀ = 0.129 μM) and EW‑7197 (IC₅₀ = 0.014 μM), respectively. In contrast, analogous compounds based on a thieno[3,2‑c]pyridin‑2‑yl core (20a‑g) did not reach this level of potency, underscoring the unique value of the 5‑yl‑BTD moiety for achieving high‑affinity ALK5 inhibition [1].
| Evidence Dimension | ALK5 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.008 μM (compound 14c, containing 5‑yl‑BTD fragment) |
| Comparator Or Baseline | LY‑2157299 (IC₅₀ = 0.129 μM); EW‑7197 (IC₅₀ = 0.014 μM); thieno‑pyridine imidazoles (lower potency) |
| Quantified Difference | 16.1‑fold more potent vs. LY‑2157299; 1.8‑fold more potent vs. EW‑7197 |
| Conditions | In vitro enzymatic ALK5 kinase assay |
Why This Matters
Procurement of the 5‑yl‑BTD building block is essential for medicinal chemistry programs aiming to replicate or improve upon the 0.008 μM ALK5 inhibitory activity; substitution with a thieno‑pyridine or 4‑yl‑BTD analog may yield substantially lower potency.
- [1] Guo Z, et al. Synthesis and biological evaluation of novel benzo[c][1,2,5]thiadiazol‑5‑yl and thieno[3,2‑c]‑pyridin‑2‑yl imidazole derivatives as ALK5 inhibitors. Bioorg Med Chem Lett. 2019;29(16):2070‑2075. DOI: 10.1016/j.bmcl.2019.07.015. View Source
